Potassium octyl hydrogen phosphate
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Overview
Description
Potassium octyl hydrogen phosphate is an organophosphorus compound with the molecular formula C8H18KO4P. It is a potassium salt of octyl hydrogen phosphate, characterized by its amphiphilic nature, which makes it useful in various applications, including as a surfactant and in the formulation of detergents and emulsifiers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium octyl hydrogen phosphate can be synthesized through the reaction of octyl alcohol with phosphorus oxychloride, followed by neutralization with potassium hydroxide. The reaction typically proceeds as follows:
Reaction of Octyl Alcohol with Phosphorus Oxychloride:
Neutralization with Potassium Hydroxide:
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving the use of continuous reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: Potassium octyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form octyl alcohol and phosphoric acid.
Esterification: It can react with alcohols to form esters.
Neutralization: It can react with acids to form the corresponding octyl phosphate and potassium salts.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols, typically under acidic conditions with a catalyst such as sulfuric acid.
Neutralization: Acids such as hydrochloric acid or sulfuric acid.
Major Products Formed:
Hydrolysis: Octyl alcohol and phosphoric acid.
Esterification: Octyl esters and water.
Neutralization: Octyl phosphate and potassium salts.
Scientific Research Applications
Potassium octyl hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in the formulation of buffers and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of potassium octyl hydrogen phosphate is primarily based on its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. This property makes it effective as a surfactant, reducing surface tension and facilitating the formation of emulsions. In biological systems, it can interact with cell membranes and proteins, potentially affecting their function and stability.
Comparison with Similar Compounds
Potassium dihydrogen phosphate (KH2PO4): A common potassium phosphate used in fertilizers and as a buffering agent.
Sodium octyl hydrogen phosphate (C8H17OPO3Na): Similar in structure but with sodium instead of potassium, used in similar applications.
Uniqueness: Potassium octyl hydrogen phosphate is unique due to its specific combination of the octyl group and potassium ion, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactants and emulsifiers.
Properties
CAS No. |
41989-08-6 |
---|---|
Molecular Formula |
C8H18KO4P |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
potassium;octyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.K/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |
InChI Key |
VMUBRIXOHLRVGV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOP(=O)(O)[O-].[K+] |
Origin of Product |
United States |
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